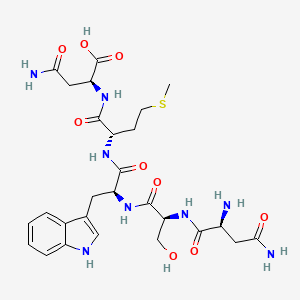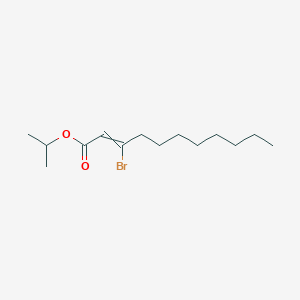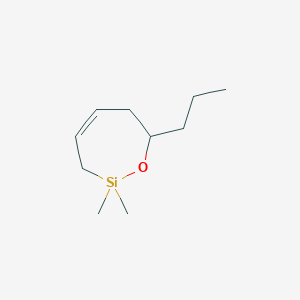
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- is a chemical compound with the molecular formula C10H20OSi and a molecular weight of 184.354 g/mol . This compound is part of the silacycloheptene family, which features a silicon atom integrated into a seven-membered ring structure. The presence of both oxygen and silicon atoms in the ring imparts unique chemical properties to this compound.
Méthodes De Préparation
The synthesis of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- typically involves the reaction of appropriate silicon-containing precursors with organic compounds under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve the use of catalysts and optimized reaction parameters to ensure efficient synthesis .
Analyse Des Réactions Chimiques
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups attached to the silicon or carbon atoms are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound’s structure can form stable bonds with various biomolecules, influencing their activity and function. Pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- include:
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: This compound has a five-membered ring structure and different chemical properties due to the smaller ring size.
1-Oxa-2-silacyclohexane, 2,2-dimethyl-: Featuring a six-membered ring, this compound also exhibits distinct reactivity and stability compared to the seven-membered ring structure.
The uniqueness of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- lies in its seven-membered ring structure, which imparts specific chemical and physical properties not found in its smaller-ring counterparts.
Propriétés
Numéro CAS |
917470-21-4 |
|---|---|
Formule moléculaire |
C10H20OSi |
Poids moléculaire |
184.35 g/mol |
Nom IUPAC |
2,2-dimethyl-7-propyl-6,7-dihydro-3H-oxasilepine |
InChI |
InChI=1S/C10H20OSi/c1-4-7-10-8-5-6-9-12(2,3)11-10/h5-6,10H,4,7-9H2,1-3H3 |
Clé InChI |
VJCABBOHXCBYKU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC=CC[Si](O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)


![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)
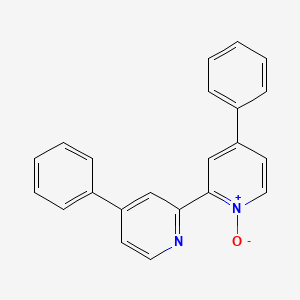


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
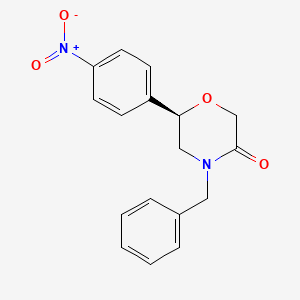
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
